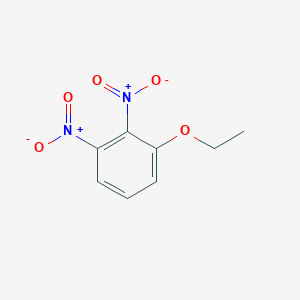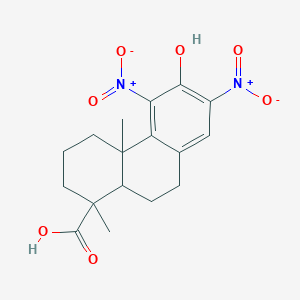![molecular formula C26H18N4O2 B515255 2-(4-Methoxyphenyl)-8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B515255.png)
2-(4-Methoxyphenyl)-8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Methoxyphenyl)-8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a heterocyclic compound that belongs to the class of fused pyrimidines This compound is known for its complex structure, which includes a furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine core with various substituents
Métodos De Preparación
The synthesis of 2-(4-Methoxyphenyl)-8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine involves multiple steps, typically starting with the preparation of the core triazolo[1,5-c]pyrimidine structure. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the Dimroth rearrangement is often employed in the synthesis of condensed pyrimidines, which are key structural fragments of antiviral agents . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.
Análisis De Reacciones Químicas
2-(4-Methoxyphenyl)-8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines .
Aplicaciones Científicas De Investigación
This compound has shown promise in various scientific research applications. It has been studied as a potential inhibitor of cyclin-dependent kinase 2 (CDK2), which is an appealing target for cancer treatment . Additionally, it has been explored for its potential use in developing multi-target ligands, receptor probes, drug delivery systems, and diagnostic or theranostic systems . Its unique structure allows for functionalization, making it a versatile scaffold for various biomedical applications.
Mecanismo De Acción
The mechanism of action of 2-(4-Methoxyphenyl)-8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2 and thereby inhibiting cell cycle progression . This leads to the induction of apoptosis in cancer cells, making it a potential therapeutic agent for cancer treatment.
Comparación Con Compuestos Similares
Similar compounds to 2-(4-Methoxyphenyl)-8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine include other fused pyrimidines such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives These compounds share similar core structures but differ in their substituents and functional groups
Propiedades
Fórmula molecular |
C26H18N4O2 |
|---|---|
Peso molecular |
418.4g/mol |
Nombre IUPAC |
4-(4-methoxyphenyl)-11,12-diphenyl-10-oxa-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C26H18N4O2/c1-31-20-14-12-19(13-15-20)24-28-25-22-21(17-8-4-2-5-9-17)23(18-10-6-3-7-11-18)32-26(22)27-16-30(25)29-24/h2-16H,1H3 |
Clave InChI |
PNSYRULYRRMYKN-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=NN3C=NC4=C(C3=N2)C(=C(O4)C5=CC=CC=C5)C6=CC=CC=C6 |
SMILES canónico |
COC1=CC=C(C=C1)C2=NN3C=NC4=C(C3=N2)C(=C(O4)C5=CC=CC=C5)C6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(Allyloxy)phenyl]-p-toluenesulfonamide](/img/structure/B515172.png)
![1-[(Benzoyloxy)amino]-2-nitrobenzene](/img/structure/B515173.png)












